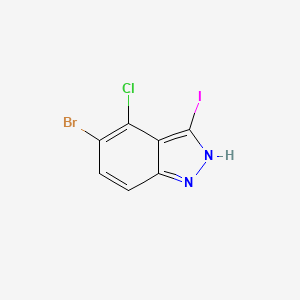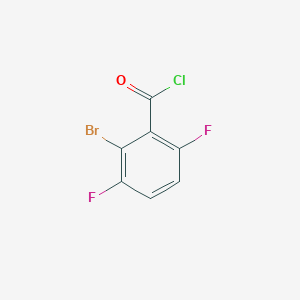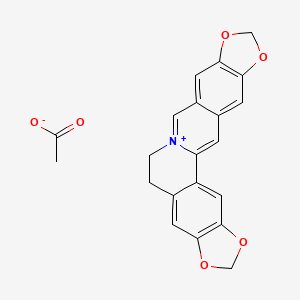
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, featuring a methoxy group at the 4-position and an ethan-1-ol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methoxynaphthalen-1-yl)ethan-1-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-methoxynaphthalen-1-yl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(4-methoxynaphthalen-1-yl)ethan-1-one yields this compound.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: 1-(4-methoxynaphthalen-1-yl)ethan-1-one.
Reduction: this compound.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
1-(4-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethan-1-ol groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.
類似化合物との比較
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol group.
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: The oxidized form of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both a methoxy group and an ethan-1-ol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |
InChIキー |
VFAWJOBDNPJYHT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)


![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
